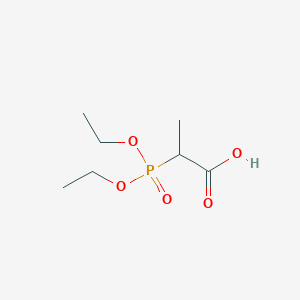
Orthochrome T
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Orthochrome T is a dye used primarily in the field of photography for color sensitizing photographic plates. It is known for its ability to increase the optical sensitivity of photographic materials beyond their native blue sensitivity, allowing for a more accurate representation of colors in black and white photography .
準備方法
Orthochrome T can be synthesized through various methods, typically involving the use of aniline dyes. The preparation involves dissolving the dye in water solutions, sometimes with the addition of ammonia, to enhance its sensitizing properties . The industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield.
化学反応の分析
Orthochrome T undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties.
Reduction: This can reverse the effects of oxidation.
Substitution: This involves replacing one functional group in the dye molecule with another, potentially altering its sensitizing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but generally involve modified dye molecules with altered optical properties .
科学的研究の応用
Orthochrome T has a wide range of applications in scientific research:
Chemistry: Used in the study of photochemical reactions and as a sensitizing agent in various experiments.
Biology: Employed in imaging techniques to enhance the contrast of biological samples.
Medicine: Utilized in diagnostic imaging to improve the clarity of images.
Industry: Applied in the production of photographic films and plates, as well as in the development of new imaging technologies
作用機序
The mechanism by which Orthochrome T exerts its effects involves the absorption of light and the subsequent transfer of energy to the photographic plate. This process increases the plate’s sensitivity to light, allowing for a more accurate representation of colors. The molecular targets include the silver halide crystals in the photographic emulsion, which are activated by the absorbed energy .
類似化合物との比較
Orthochrome T is unique in its ability to sensitively render colors in black and white photography. Similar compounds include:
Pinaverdol: Another dye used for color sensitizing.
Pinachrome: Known for its use in photographic applications.
Homocol: Used in similar contexts but with different sensitizing properties.
This compound stands out due to its specific absorption characteristics and its effectiveness in enhancing the optical sensitivity of photographic plates.
特性
CAS番号 |
6270-81-1 |
|---|---|
分子式 |
C25H27IN2 |
分子量 |
482.4 g/mol |
IUPAC名 |
1-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-4-yl)methylidene]-6-methylquinoline;iodide |
InChI |
InChI=1S/C25H27N2.HI/c1-5-26-14-13-20(23-16-19(4)8-12-25(23)26)17-22-10-9-21-15-18(3)7-11-24(21)27(22)6-2;/h7-17H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
SBUADOFQIFVSEJ-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
異性体SMILES |
CCN1/C(=C/C2=C3C=C(C=CC3=[N+](C=C2)CC)C)/C=CC4=C1C=CC(=C4)C.[I-] |
正規SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
Key on ui other cas no. |
6270-81-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)-(4-nitrophenyl)amine](/img/structure/B1624369.png)
![Ethyl 3-methyl-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1624371.png)
![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)





